4-(3,3-Difluorooxetan-2-yl)benzonitrile

Description

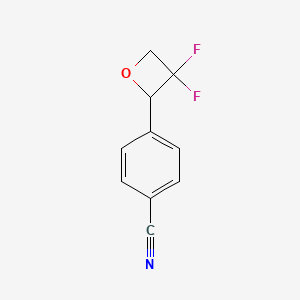

4-(3,3-Difluorooxetan-2-yl)benzonitrile is a fluorinated benzonitrile derivative featuring a difluoro-substituted oxetane ring attached to the para-position of the benzonitrile core. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces steric and electronic effects that influence the compound’s physicochemical properties, such as solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

4-(3,3-difluorooxetan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)6-14-9(10)8-3-1-7(5-13)2-4-8/h1-4,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPJCFWOFMGYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C2=CC=C(C=C2)C#N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluorooxetan-2-yl)benzonitrile typically involves the reaction of 3,3-difluorooxetane with benzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the oxetane ring opens and attaches to the benzonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorooxetan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The difluorooxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzonitrile moiety.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Substituted oxetane derivatives.

Scientific Research Applications

4-(3,3-Difluorooxetan-2-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)benzonitrile involves its interaction with specific molecular targets. The difluorooxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Electronic Modifications

Benzonitrile derivatives are versatile scaffolds due to their electron-withdrawing nitrile group, which stabilizes charge-transfer interactions. Below is a comparative analysis of substituent effects observed in analogous compounds:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Bioactivity: The oxetane ring’s rigidity may mimic carbonyl groups in bioactive compounds, such as thiazolidinone derivatives (e.g., 5FB in ), which bind to estrogen-related receptors via hydrogen bonds (e.g., ARG 372) .

- Synthetic Utility : Boronic ester analogs (e.g., ) are pivotal in cross-coupling reactions, whereas the target compound’s oxetane may serve as a bioisostere for tert-butyl or cyclopropyl groups in drug design.

Nonlinear Optical (NLO) Performance

Benzonitrile derivatives with extended π-systems, such as (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (Compound A in ), demonstrate high NLO susceptibilities due to charge-transfer transitions. The difluorooxetane group in the target compound could similarly enhance hyperpolarizability by introducing dipole moments and reducing symmetry, as seen in oxazole and dibenzylideneacetone derivatives .

Table 2: NLO Properties of Selected Benzonitrile Derivatives

| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Substituent Impact |

|---|---|---|

| (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | 25 | Bromine reduces conjugation efficiency |

| 4-DMDBA | 50 | Methoxy and dimethylamino enhance donating capacity |

| 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile | 45 | Oxazole and ethynyl extend π-backbone |

| Hypothetical 4-(3,3-Difluorooxetan-2-yl)benzonitrile | ~40–55 (predicted) | Fluorine and oxetane enhance polarity |

Biological Activity

Chemical Structure and Properties

4-(3,3-Difluorooxetan-2-yl)benzonitrile is characterized by the presence of a difluorooxetane moiety attached to a benzonitrile core. The molecular formula is , with a molecular weight of approximately 201.19 g/mol. The difluorinated oxetane group contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The difluoro substituents can enhance lipophilicity and influence binding affinity to target sites. The oxetane ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can modify biomolecules.

Anticancer Activity

Recent studies have indicated that compounds containing oxetane groups exhibit promising anticancer properties. For instance, research on similar difluorooxetane derivatives has shown that they can inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. Specific data on this compound's anticancer effects are still emerging, but preliminary findings suggest it may exert cytotoxic effects against specific cancer types.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have demonstrated that fluorinated compounds often possess enhanced antibacterial properties compared to their non-fluorinated counterparts. This enhancement may be due to increased membrane permeability or altered interactions with bacterial enzymes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

- Formation of the Oxetane Ring : Utilizing fluorinated reagents under controlled conditions.

- Benzonitrile Coupling : Employing coupling reactions to attach the benzonitrile moiety to the oxetane.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Ongoing studies |

| Antimicrobial | Enhanced activity against bacteria | Preliminary findings |

| Enzyme Inhibition | Potential modulation of enzyme activity | Ongoing investigations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.